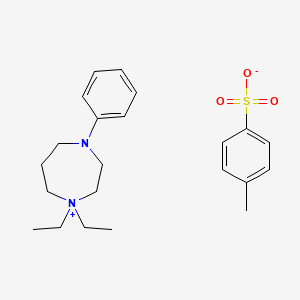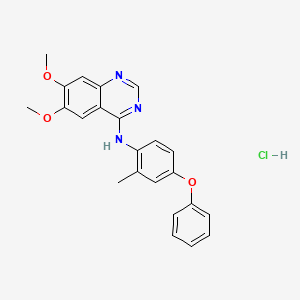
1H-1,4-Diazepinium, 1,1-diethylhexahydro-4-phenyl-, 4-methylbenzenesulfonate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ASM-024 is a novel modulator of acetylcholine receptor function, promoting the in vitro relaxation of β2-adrenoreceptor desensitized tracheas.
Aplicaciones Científicas De Investigación
Chemical Properties and Reactions
Bromination Reactions : 1H-1,4-Diazepinium salts, including variants like the one , undergo bromination, often at specific positions such as the 6-position. This reaction is influenced by the presence of phenyl substituents and other molecular structures (Gorringe, Lloyd, Wasson, Marshall, & Duffield, 1969).
Synthesis of New Derivatives : Novel derivatives of 1,4-Diazepinium salts, potentially including the compound , have been synthesized. These derivatives are characterized by their ultraviolet spectral behavior and confirmed by various spectroscopic methods (Mehranpour, Hashemnia, & Shayan, 2011).
NMR Spectral Studies : 13C NMR spectral studies of various 1H-1,4-Diazepinium salts, including potential variants of the compound , reveal information about their shape, charge distribution, and molecular dynamics (Lloyd, 1976).
Applications in Synthesis and Molecular Studies
Alkylation Processes : Alkylation of 1H-1,4-Diazepinium salts, including the subject compound, has been studied, revealing insights into the effects of steric hindrance and molecular crowding on such reactions (Calsy, King, Lloyd, Reichardt, & Struthers, 1986).
Structural Studies of Derivatives : Regiospecific synthesis and structural studies of diazepin-4-ones, closely related to 1,4-Diazepinium salts, have been conducted. This includes analysis of their crystal structures and NMR spectra, providing valuable information for understanding the molecular properties of such compounds (Alonso et al., 2020).
Phase-Transfer Catalysis Studies : Studies on the catalytic activity of derivatives in azo coupling reactions offer insights into the potential applications of 1H-1,4-Diazepinium salts in catalysis and organic synthesis (Iwamoto, Kobayashi, Murer, Sonoda, & Zollinger, 1993).
Other Relevant Studies
Bromination Mechanism Insights : Further studies on the bromination of specific 1,4-Diazepinium salts provide insights into the mechanisms and steric factors influencing these reactions, which are essential for understanding the reactivity of these compounds (Lloyd, Reichardt, & Struthers, 1986).
Synthesis of Dibenzo-Diazepin Derivatives : Research on the synthesis of new 3-phenyl substituted dibenzo-1,4-diazepin derivatives demonstrates the versatility and utility of diazepinium compounds in creating new chemical entities (Wang, Bao, Wang, Li, Chen, & Han, 2014).
Cytotoxicity and Inhibition Studies : Studies on palladacycles derived from 1,4-benzodiazepinones, which are structurally related to 1H-1,4-Diazepinium salts, provide insights into their potential biological activity, such as cytotoxicity and enzyme inhibition (Spencer et al., 2009).
Propiedades
Número CAS |
1609534-90-8 |
|---|---|
Nombre del producto |
1H-1,4-Diazepinium, 1,1-diethylhexahydro-4-phenyl-, 4-methylbenzenesulfonate (1:1) |
Fórmula molecular |
C22H32N2O3S |
Peso molecular |
404.569 |
Nombre IUPAC |
1,1-Diethyl-4-phenyl-1,4-diazepan-1-ium tosylate |
InChI |
InChI=1S/C15H25N2.C7H8O3S/c1-3-17(4-2)13-8-11-16(12-14-17)15-9-6-5-7-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,9-10H,3-4,8,11-14H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
PXRYYARWCNIUKT-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CC)CCN(C2=CC=CC=C2)CCC1.[O-]S(=O)(C3=CC=C(C)C=C3)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ASM-024; ASM 024; ASM024 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B605551.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)


![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)
![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)
